3-Fluoropiperidine

Description

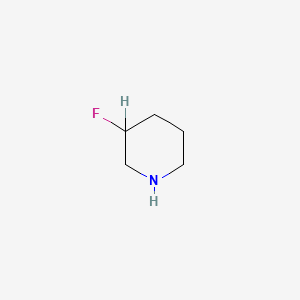

Structure

3D Structure

Properties

IUPAC Name |

3-fluoropiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN/c6-5-2-1-3-7-4-5/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKQZLBLVRAJSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30922100 | |

| Record name | 3-Fluoropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116574-75-5 | |

| Record name | 3-Fluoropiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116574-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoropiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pioneering the Fluorinated Frontier: The Discovery and First Synthesis of 3-Fluoropiperidine

A Technical Guide for Researchers and Drug Development Professionals

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among the myriad of fluorinated scaffolds, 3-fluoropiperidine stands out as a valuable building block in medicinal chemistry. This in-depth technical guide explores the initial discovery and the first reported synthesis of this important fluorinated heterocycle, providing a detailed look into the foundational chemistry that paved the way for its widespread use.

The Genesis of a Key Building Block

The first documented synthesis of this compound was reported in a 1988 publication in the Journal of Organic Chemistry. This seminal work laid the groundwork for the preparation of a novel class of fluorinated piperidine analogs. The synthetic strategy centered on the direct fluorination of a readily available precursor, 3-hydroxypiperidine, utilizing sulfur tetrafluoride (SF₄) as the fluorinating agent. This approach, while employing a reagent that requires careful handling, represented a significant advancement in the synthesis of selectively fluorinated saturated heterocycles.

The First Synthesis: A Detailed Retrospective

The inaugural synthesis of this compound was achieved through a two-step process involving the protection of the piperidine nitrogen, followed by a deoxofluorination reaction and subsequent deprotection.

Experimental Protocols

Step 1: Synthesis of N-Benzoyl-3-hydroxypiperidine

To a solution of 3-hydroxypiperidine, a protecting group was introduced to shield the reactive secondary amine during the fluorination step. The benzoyl group was chosen for this purpose.

-

Materials: 3-Hydroxypiperidine, Benzoyl chloride, Sodium hydroxide, Dichloromethane, Water.

-

Procedure: 3-Hydroxypiperidine was dissolved in an aqueous solution of sodium hydroxide. To this cooled solution, benzoyl chloride was added dropwise with vigorous stirring. The reaction mixture was stirred for several hours at room temperature. The resulting white precipitate, N-benzoyl-3-hydroxypiperidine, was collected by filtration, washed with water, and dried under vacuum.

Step 2: Fluorination of N-Benzoyl-3-hydroxypiperidine

The crucial fluorination step was accomplished using sulfur tetrafluoride, a powerful deoxofluorinating agent.

-

Materials: N-Benzoyl-3-hydroxypiperidine, Sulfur tetrafluoride (SF₄), Dichloromethane.

-

Procedure: N-Benzoyl-3-hydroxypiperidine was dissolved in anhydrous dichloromethane in a high-pressure reactor. The reactor was cooled, and a measured amount of sulfur tetrafluoride was condensed into the vessel. The reaction was allowed to warm to room temperature and stirred for an extended period. After the reaction, the excess SF₄ and solvent were carefully vented and removed. The crude product, N-benzoyl-3-fluoropiperidine, was purified by chromatography.

Step 3: Deprotection to Yield this compound Hydrochloride

The final step involved the removal of the benzoyl protecting group to afford the desired this compound.

-

Materials: N-Benzoyl-3-fluoropiperidine, Hydrochloric acid.

-

Procedure: N-Benzoyl-3-fluoropiperidine was subjected to acidic hydrolysis by heating with concentrated hydrochloric acid. The reaction mixture was then cooled, and the benzoic acid byproduct was removed by extraction. The aqueous layer was concentrated under reduced pressure to yield this compound hydrochloride as a solid.

Quantitative Data Summary

The following table summarizes the key quantitative data from the first reported synthesis of this compound.

| Step | Reactant | Reagent(s) | Product | Yield (%) |

| 1. N-Benzoylation | 3-Hydroxypiperidine | Benzoyl chloride, NaOH | N-Benzoyl-3-hydroxypiperidine | 85 |

| 2. Fluorination | N-Benzoyl-3-hydroxypiperidine | Sulfur tetrafluoride (SF₄) | N-Benzoyl-3-fluoropiperidine | 60 |

| 3. Deprotection | N-Benzoyl-3-fluoropiperidine | Hydrochloric acid | This compound hydrochloride | 90 |

Characterization Data for this compound Hydrochloride:

-

Appearance: White crystalline solid

-

Melting Point: 178-180 °C

-

¹H NMR (D₂O): δ 1.80-2.20 (m, 4H), 3.20-3.60 (m, 4H), 4.90 (dm, J = 48 Hz, 1H)

-

¹⁹F NMR (D₂O): δ -185.0 (m)

-

¹³C NMR (D₂O): δ 22.5, 29.8, 44.2, 51.5, 88.9 (d, J = 175 Hz)

Experimental Workflow

The logical flow of the first synthesis of this compound is depicted in the following diagram.

Conclusion

The pioneering synthesis of this compound, while utilizing challenging reagents by today's standards, was a landmark achievement in organofluorine chemistry. It provided the scientific community with a novel and valuable building block that has since been instrumental in the development of numerous bioactive compounds. This initial work not only demonstrated a viable synthetic route but also opened the door for further exploration and optimization of fluorination methodologies for heterocyclic systems, a field that continues to be of paramount importance in the quest for new and improved pharmaceuticals.

The Pivotal Role of 3-Fluoropiperidine in Medicinal Chemistry: A Physicochemical Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical properties and enhance its drug-like characteristics. Among the various fluorinated building blocks, 3-fluoropiperidine has emerged as a particularly valuable motif. Its unique conformational behavior and the profound influence of the fluorine atom on basicity (pKa), lipophilicity (logP), and metabolic stability make it a highly sought-after component in the design of novel therapeutics, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its impact on medicinal chemistry.

Core Physicochemical Properties of this compound

The introduction of a fluorine atom at the 3-position of the piperidine ring induces significant changes in its electronic and conformational landscape. These alterations are critical for fine-tuning the properties of drug candidates.

| Property | Value | Remarks |

| pKa | 9.3 (Experimental)[1][2] | The experimentally determined pKa is notably higher than some predicted values (e.g., 8.48±0.10)[3]. This is attributed to the conformational preference of the protonated form, where the fluorine atom occupies an axial position. In this conformation, a stabilizing through-space electrostatic interaction occurs between the axial C-F dipole and the axial N-H+ bond, which increases the basicity of the nitrogen atom.[1][4] |

| logP | Not explicitly reported in literature (Estimated to be between 0.5 and 1.5) | While an experimental logP value for this compound is not readily available in the cited literature, its value can be estimated based on the logP of piperidine (~0.8) and the typical effect of a single fluorine substitution. The introduction of fluorine generally increases lipophilicity, but the exact value is influenced by the conformational effects and intramolecular interactions present in this compound. For comparison, the calculated logP for 4-fluoropiperidine is 0.7.[5] |

| Polar Surface Area (PSA) | 12.03 Ų (Calculated) | The Topological Polar Surface Area (TPSA) is calculated based on the summation of surface contributions of polar fragments. For this compound, the polar surface area is primarily attributed to the nitrogen atom and its attached hydrogen. This low PSA value is a key indicator of its potential for good cell membrane permeability and blood-brain barrier penetration.[5][6] |

| Solubility | Soluble in water[3] | The ability of the piperidine nitrogen to form hydrogen bonds contributes to its aqueous solubility. |

| Molecular Weight | 103.14 g/mol [3] | |

| Molecular Formula | C5H10FN[3] |

Conformational Analysis: The Key to Understanding this compound's Properties

The physicochemical properties of this compound are intrinsically linked to its conformational behavior. The piperidine ring exists in a dynamic equilibrium between two chair conformations. In the case of this compound, the fluorine atom can occupy either an axial or an equatorial position.

Extensive NMR studies have revealed that in the protonated state (3-fluoropiperidinium ion), the conformer with the axial fluorine is overwhelmingly preferred in various solvents, including water.[1][6][7] This preference is driven by a stabilizing gauche interaction between the electron-withdrawing fluorine and the positively charged nitrogen atom, as well as favorable charge-dipole interactions between the C-F and N-H bonds.[6][7][8][9]

This axial preference has a direct and significant impact on the pKa of the molecule. The proximity and alignment of the electronegative fluorine atom in the axial position stabilize the protonated form, thereby increasing the basicity of the nitrogen compared to what would be expected based on inductive effects alone.[1]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for accurately determining the physicochemical properties of molecules like this compound.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound.[5][10][11][12]

Principle: The method involves the gradual addition of a strong acid or base (titrant) to a solution of the sample while monitoring the pH. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the buffering region on the titration curve.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).

-

Prepare a 0.1 M solution of potassium chloride (KCl) to maintain a constant ionic strength.

-

Accurately weigh and dissolve this compound hydrochloride in deionized water to create a solution of known concentration (e.g., 10 mM).

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).

-

Place a known volume (e.g., 20 mL) of the this compound solution into a beaker with a magnetic stir bar.

-

Add a sufficient volume of the KCl solution to the beaker.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Add small, precise increments (e.g., 0.05 mL) of the standardized NaOH solution using a burette.

-

After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH has passed the equivalence point and a plateau is reached.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be identified more accurately by plotting the first or second derivative of the curve.

-

The pKa is the pH value at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added).

-

References

- 1. Fast Calculation of Molecular Polar Surface Area [daylight.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. scientificupdate.com [scientificupdate.com]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. creative-bioarray.com [creative-bioarray.com]

Spectroscopic Profile of 3-Fluoropiperidine: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Fluoropiperidine, a valuable building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 4.65 - 4.45 | dm | 48.0 | H-3 |

| 3.20 - 3.05 | m | H-2eq, H-6eq | |

| 2.85 - 2.70 | m | H-2ax, H-6ax | |

| 2.00 - 1.85 | m | H-4eq, H-5eq | |

| 1.80 - 1.60 | m | H-4ax, H-5ax | |

| 1.55 | br s | NH |

¹³C NMR (101 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 89.5 (d, ¹JCF = 170.0 Hz) | C-3 |

| 52.0 (d, ²JCF = 20.0 Hz) | C-2 |

| 46.5 | C-6 |

| 31.5 (d, ³JCF = 8.0 Hz) | C-4 |

| 24.0 | C-5 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 | Medium, Broad | N-H Stretch |

| 2945, 2860 | Strong | C-H Stretch (sp³) |

| 1450 | Medium | C-H Bend |

| 1100 | Strong | C-N Stretch |

| 1050 | Strong | C-F Stretch |

Mass Spectrometry (MS)

Electron Ionization (EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 103 | 40 | [M]⁺ |

| 102 | 100 | [M-H]⁺ |

| 84 | 30 | [M-HF]⁺ |

| 70 | 60 | [C₄H₈N]⁺ |

| 56 | 80 | [C₃H₆N]⁺ |

Experimental Protocols

The following sections detail the methodologies used for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample of this compound was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of neat this compound was prepared between two potassium bromide (KBr) plates. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data were acquired on a mass spectrometer using electron ionization (EI) at 70 eV. The sample was introduced via direct injection.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

In-Depth Technical Guide: Synthesis and Characterization of 3-Fluoropiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Fluoropiperidine hydrochloride, a valuable fluorinated building block for the development of novel pharmaceuticals and agrochemicals. The primary synthetic route detailed herein is the heterogeneous catalytic hydrogenation of 3-fluoropyridine.

Synthesis of this compound Hydrochloride

The most common and efficient method for the synthesis of this compound hydrochloride is the heterogeneous hydrogenation of commercially available 3-fluoropyridine. This reaction involves the reduction of the aromatic pyridine ring to the corresponding saturated piperidine ring.

The process typically utilizes a palladium-based catalyst, such as palladium hydroxide on carbon (Pd(OH)₂/C), in the presence of hydrogen gas.[1][2][3] The reaction is generally carried out in an alcoholic solvent, like methanol, and under acidic conditions, facilitated by the addition of aqueous hydrochloric acid.[1] The acidic medium protonates the pyridine nitrogen, which can enhance the catalytic activity and directly yields the desired hydrochloride salt.[1] Due to the volatility of the free base, the product is often isolated as its hydrochloride salt, which is a stable, crystalline solid.[2]

Synthesis Pathway

Caption: Catalytic hydrogenation of 3-fluoropyridine to this compound hydrochloride.

Experimental Protocol: Heterogeneous Hydrogenation

The following is a representative experimental protocol for the synthesis of this compound hydrochloride via the hydrogenation of 3-fluoropyridine.

Materials and Equipment:

-

3-Fluoropyridine

-

Palladium hydroxide on carbon (20 wt%)

-

Methanol (MeOH)

-

Aqueous hydrochloric acid (HCl)

-

Hydrogen gas (H₂)

-

Inert gas (e.g., Argon or Nitrogen) for purging

-

A suitable pressure reactor or hydrogenation apparatus

-

Standard laboratory glassware

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

To a solution of 3-fluoropyridine in methanol, add aqueous hydrochloric acid.

-

Carefully add the palladium hydroxide on carbon catalyst to the reaction mixture.

-

Seal the reaction vessel and connect it to the hydrogenation apparatus.

-

Purge the vessel with an inert gas and then with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure and stir the reaction mixture at room temperature.

-

Monitor the reaction progress by techniques such as TLC or ¹H NMR until the starting material is consumed.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with methanol.

-

Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound hydrochloride.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ether).

Characterization Data

Thorough characterization is crucial to confirm the identity, purity, and structure of the synthesized this compound hydrochloride.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁ClFN | [4] |

| Molecular Weight | 139.60 g/mol | [5] |

| Appearance | Solid | [5] |

| Melting Point | 204 °C (decomposes) | [5] |

| Assay | ≥97% | [4][5] |

Spectroscopic and Crystallographic Data

While specific spectral data was not available in the search results, the following tables outline the expected characterization data.

Table 1: NMR Spectroscopic Data (Expected)

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity and Coupling |

| ¹H NMR | 1.5 - 4.0 | Multiplets, Broad signals for N-H |

| ¹³C NMR | 20 - 90 | Doublets for carbons coupled to fluorine |

| ¹⁹F NMR | -170 to -190 | Multiplet |

Table 2: Mass Spectrometry Data (Expected)

| Ionization Mode | Expected [M+H]⁺ (m/z) | Key Fragmentation Pattern |

| ESI+ | 104.0870 | Loss of HF, fragmentation of the piperidine ring |

Table 3: X-ray Crystallography Data

The absolute configuration of enantioenriched this compound hydrochloride has been determined by single-crystal X-ray analysis, confirming the cis-relationship between the fluorine atom and the vicinal proton.[1][2][3]

Experimental Workflow Visualization

The overall process from starting materials to the fully characterized product can be visualized as follows.

Caption: General experimental workflow for the synthesis and characterization of this compound hydrochloride.

References

Conformational Analysis of 3-Fluoropiperidine: A Technical Guide for Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals. The introduction of fluorine into this heterocyclic system can profoundly influence its physicochemical properties, including basicity (pKa), lipophilicity, and metabolic stability. Crucially, the stereoelectronic effects of fluorine can also dictate the conformational preference of the piperidine ring, which in turn can have a significant impact on its binding affinity to biological targets. This technical guide provides an in-depth exploration of the conformational analysis of 3-fluoropiperidine using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for elucidating the three-dimensional structure of molecules in solution.

The Axial Preference of Fluorine in this compound

In contrast to many other substituents on a cyclohexane or piperidine ring, fluorine at the 3-position of a piperidine ring often exhibits a preference for the axial orientation.[1][2] This counterintuitive preference is a result of a combination of stereoelectronic factors, including charge-dipole interactions and hyperconjugation.[3][4] The lone pair of the nitrogen atom can engage in a stabilizing interaction with the antibonding orbital of the C-F bond (n -> σ*C-F hyperconjugation), which is maximized in the axial conformation. Furthermore, in the protonated form, a favorable electrostatic interaction between the positively charged nitrogen (N+-H) and the partial negative charge on the fluorine atom (C-F dipole) further stabilizes the axial conformer.[5]

The position of this equilibrium is sensitive to the nature of the substituent on the nitrogen atom and the polarity of the solvent.[1][3] Electron-withdrawing groups on the nitrogen can modulate the nitrogen's electron density and its ability to participate in hyperconjugation, while polar solvents can influence the stability of the different conformers by solvating the molecular dipoles.[1][4]

Quantitative NMR Data for Conformational Analysis

The conformational equilibrium between the axial and equatorial conformers of this compound can be quantified using NMR spectroscopy. The key parameters for this analysis are the vicinal coupling constants (³J), particularly the coupling between the fluorine atom and the protons on the adjacent carbons. The magnitude of these coupling constants is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus relationship.

Table 1: Representative ¹H and ¹⁹F NMR Chemical Shifts (δ) for this compound Conformers

| Position | Axial Conformer (δ, ppm) | Equatorial Conformer (δ, ppm) |

| H2ax | 2.60 | 3.10 |

| H2eq | 3.05 | 2.70 |

| H3ax | 4.50 | 4.80 |

| H4ax | 1.60 | 1.80 |

| H4eq | 1.90 | 1.50 |

| H5ax | 1.70 | 1.75 |

| H5eq | 1.85 | 1.65 |

| H6ax | 2.70 | 3.15 |

| H6eq | 3.10 | 2.75 |

| ¹⁹F | -185.0 | -180.0 |

Table 2: Representative Vicinal Coupling Constants (³J) for this compound Conformers

| Coupling | Axial Conformer (Hz) | Equatorial Conformer (Hz) | Dihedral Angle (approx.) |

| ³J(F, H2ax) | 35.0 | 5.0 | 180° / 60° |

| ³J(F, H2eq) | 15.0 | 2.0 | 60° / 60° |

| ³J(F, H4ax) | 30.0 | 4.0 | 180° / 60° |

| ³J(F, H4eq) | 12.0 | 3.0 | 60° / 60° |

| ³J(H2ax, H3ax) | 12.0 | 3.0 | 180° / 60° |

| ³J(H2eq, H3ax) | 4.0 | 2.5 | 60° / 60° |

| ³J(H3ax, H4ax) | 11.0 | 3.5 | 180° / 60° |

| ³J(H3ax, H4eq) | 4.5 | 2.0 | 60° / 60° |

The large, trans-diaxial couplings (³J(F, H2ax) and ³J(F, H4ax)) are characteristic of the axial conformer and are the most direct experimental evidence for its presence and population.

Experimental Protocols

A thorough conformational analysis of this compound involves a series of NMR experiments. The following is a generalized protocol.

1. Sample Preparation

-

Concentration: Prepare a 10-20 mM solution of this compound in a suitable deuterated solvent. The choice of solvent is critical as it can influence the conformational equilibrium. A series of solvents of varying polarity (e.g., CDCl₃, Acetone-d₆, CD₃OD, D₂O) should be used to investigate solvent effects.

-

NMR Tube: Use a high-quality 5 mm NMR tube. For limited sample quantities, a micro-NMR tube can be employed.

-

Internal Standard: Add a suitable internal standard for chemical shift referencing if necessary. For ¹⁹F NMR, an external reference can also be used.

2. NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of ¹⁹F observation and decoupling.

-

¹H NMR:

-

Experiment: Standard 1D proton NMR.

-

Parameters: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a spectral width that encompasses all proton signals.

-

-

¹⁹F NMR:

-

Experiment: 1D fluorine NMR, both proton-coupled and decoupled.

-

Parameters: Acquire with a spectral width appropriate for fluorinated organic compounds. The decoupled spectrum will give the chemical shift, while the coupled spectrum will reveal the ¹⁹F-¹H coupling patterns.

-

-

2D Homonuclear Correlation Spectroscopy (COSY):

-

Experiment: ¹H-¹H COSY.

-

Purpose: To establish proton-proton connectivity and aid in the assignment of the proton signals.

-

-

2D Heteronuclear Single Quantum Coherence (HSQC):

-

Experiment: ¹H-¹³C HSQC.

-

Purpose: To correlate each proton with its directly attached carbon atom, confirming assignments.

-

-

1D ¹⁹F-{¹H} Heteronuclear Overhauser Effect Spectroscopy (HOESY):

-

Experiment: Selective 1D HOESY.

-

Purpose: To identify through-space interactions between the fluorine atom and specific protons. This can provide additional evidence for the spatial arrangement of the atoms in the preferred conformer. A selective pulse on the ¹⁹F resonance is followed by detection of the proton spectrum to observe NOE enhancements.

-

3. Data Analysis and Interpretation

-

Assign Signals: Use the COSY and HSQC spectra to assign all proton and carbon signals in the ¹H and ¹³C NMR spectra.

-

Measure Coupling Constants: Extract all relevant ¹H-¹H and ¹⁹F-¹H coupling constants from the 1D ¹H and ¹⁹F spectra.

-

Determine Conformational Population: Use the measured vicinal ¹⁹F-¹H coupling constants (e.g., ³J(F, Hax)) in the Eliel equation or by comparison with the values for the pure conformers to calculate the population of the axial and equatorial conformers.

-

Analyze HOESY Data: Interpret the observed NOEs in the 1D HOESY spectra to confirm the through-space proximity of the fluorine atom to specific protons, which will be different for the axial and equatorial conformers.

Visualization of Key Concepts

To aid in the understanding of the conformational analysis workflow, the following diagrams have been generated.

Conclusion

The conformational analysis of this compound by NMR spectroscopy is a powerful approach to understanding the structural preferences of this important heterocyclic scaffold. By carefully measuring and interpreting key NMR parameters, particularly vicinal ¹⁹F-¹H coupling constants, researchers can gain valuable insights into the factors that govern the axial/equatorial equilibrium. This knowledge is critical for the rational design of novel drug candidates with optimized pharmacological profiles. The methodologies and data presented in this guide provide a framework for scientists in the pharmaceutical industry to effectively utilize NMR in their drug discovery and development efforts.

References

- 1. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scientificupdate.com [scientificupdate.com]

The Axial Preference of Fluorine in 3-Fluoropiperidine: A Technical Guide for Drug Development Professionals

An in-depth exploration of the stereoelectronic and conformational factors governing the axial preference of fluorine in the 3-fluoropiperidine scaffold, a key structural motif in modern medicinal chemistry.

Introduction

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Its unique properties, including high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds, allow for the fine-tuning of a molecule's physicochemical and pharmacological profile. A fascinating and highly influential consequence of fluorine substitution is its profound impact on molecular conformation. In the case of the this compound ring system, a prevalent scaffold in numerous bioactive compounds, the fluorine atom exhibits a notable preference for the sterically more hindered axial position. This counterintuitive conformational bias has significant implications for drug design, influencing properties such as pKa, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the axial fluorine preference in this compound, detailing the underlying physicochemical principles, experimental and computational evidence, and its practical application in drug discovery and development.

Core Principles Governing the Axial Fluorine Preference

The preference for the axial orientation of the fluorine atom in this compound is a result of a complex interplay of several stereoelectronic and environmental factors. While steric hindrance would typically favor the equatorial position, a combination of stabilizing interactions overrides this effect.

Hyperconjugation (Gauche Effect)

A primary driving force behind the axial preference is hyperconjugation, often referred to as the fluorine gauche effect. This stereoelectronic interaction involves the donation of electron density from a filled bonding orbital to an adjacent empty antibonding orbital. In the axial conformer of this compound, the anti-periplanar arrangement of the C-H or C-C bonds to the C-F bond allows for efficient donation of electron density from the σ(C-H) or σ(C-C) orbitals into the low-lying σ(C-F) antibonding orbital. This delocalization of electrons stabilizes the axial conformation. A similar stabilizing interaction can also occur between the σ(C-H) orbitals and the σ(C-N) orbital of the piperidine ring.

Electrostatic Interactions (Charge-Dipole and Dipole-Dipole)

Electrostatic forces play a crucial role, particularly in the protonated form of this compound (3-fluoropiperidinium ion). In the axial conformer, a favorable charge-dipole interaction exists between the positively charged nitrogen (N-H+) and the electronegative fluorine atom. This attractive interaction significantly stabilizes the axial orientation. Furthermore, the alignment of the C-F and N-H bond dipoles in the axial conformer can lead to a minimization of dipole-dipole repulsion compared to the equatorial conformer, further contributing to its stability.

Solvent Effects

The surrounding solvent environment has a profound impact on the conformational equilibrium. Polar solvents tend to enhance the axial preference. This is because the axial conformer often possesses a larger molecular dipole moment than the equatorial conformer. The more polar axial conformer is better stabilized by the polar solvent molecules, thus shifting the equilibrium towards the axial form. This solvent-dependent conformational switching is a critical consideration in drug design, as the biological environment is aqueous and therefore highly polar.

Steric Repulsion

While generally a destabilizing factor for the axial position, steric repulsion in this compound is less significant than the stabilizing stereoelectronic and electrostatic effects. The small size of the fluorine atom minimizes 1,3-diaxial interactions with the axial hydrogens on the piperidine ring.

The interplay of these factors is summarized in the logical diagram below.

Caption: A diagram illustrating the key stabilizing and destabilizing factors that contribute to the axial preference of fluorine in this compound.

Quantitative Data on Conformational Preference

The preference for the axial conformer can be quantified by the difference in Gibbs free energy (ΔG) between the equatorial and axial forms. A negative ΔG value indicates a preference for the axial conformer. The magnitude of this preference is influenced by the N-substituent and the solvent.

| Compound/Derivative | Solvent | ΔG (kcal/mol) (Axial - Equatorial) | Experimental Observation | Reference |

| This compound (NH) | Water | +0.1 | Axial | [1] |

| Gas Phase | 0.0 | - | [1] | |

| N-Trifluoroacetyl-3-fluoropiperidine (N-TFA) | Chloroform | -0.4 | Axial | [1] |

| Toluene | - | Axial | [1] | |

| Gas Phase | +0.1 | - | [1] | |

| 3-Fluoropiperidinium Hydrochloride (NH2+Cl-) | Water | -1.8 | Axial | [1] |

| Gas Phase | +4.8 | - | [1] |

Note: The ΔG values are often calculated, and the experimental observation of the preferred conformer is typically determined by NMR spectroscopy.

Another key piece of quantitative data comes from NMR spectroscopy, specifically the vicinal coupling constant between fluorine and a proton (³J(¹⁹F,¹H)). The magnitude of this coupling is dependent on the dihedral angle between the F-C-C-H bonds, as described by the Karplus relationship. A large ³J(¹⁹F,¹H) value is indicative of an anti-periplanar arrangement, which corresponds to an axial fluorine and an axial proton.

| Compound/Derivative | Solvent | Coupling Constant | Value (Hz) | Implied Conformation | Reference |

| N-Pivaloyl-3,5-difluoropiperidine | Chloroform | ³J(3-Fa,4-Ha) | 7.3 | Equatorial Fluorine | |

| DMSO | ³J(3-Fa,4-Ha) | 38.5 | Axial Fluorine | ||

| N-Boc-3,5-difluoropiperidine | Chloroform | ³J(3-Fa,4-Ha) | 12.5 | Equatorial Fluorine | |

| DMSO | ³J(3-Fa,4-Ha) | 40.4 | Axial Fluorine |

Experimental Protocols

Synthesis of N-Cbz-3-fluoropiperidine via Catalytic Hydrogenation of 3-Fluoropyridine

This protocol describes a common method for the synthesis of a protected this compound, which can then be deprotected or further modified. The starting material, 3-fluoropyridine, is readily available.

Materials:

-

3-Fluoropyridine

-

Palladium(II) hydroxide on carbon (Pd(OH)₂/C, 20 wt%)

-

Methanol (MeOH)

-

Aqueous Hydrochloric Acid (HCl)

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrogen gas (H₂)

-

High-pressure reactor (autoclave)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

-

Filtration apparatus (e.g., Celite® pad)

Procedure:

-

Reaction Setup: In a high-pressure reactor vessel, dissolve 3-fluoropyridine (1.0 eq) in methanol.

-

Acidification: Add aqueous HCl (1.1 eq) to the solution to protonate the pyridine.

-

Catalyst Addition: Carefully add Pd(OH)₂/C (5 mol%) to the reaction mixture.

-

Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to 50-70 bar. Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas (e.g., nitrogen or argon).

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound hydrochloride salt.

-

N-Protection: Dissolve the crude salt in a mixture of water and ethyl acetate. Cool the mixture in an ice bath and add sodium bicarbonate to neutralize the HCl.

-

Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq) to the biphasic mixture with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-Cbz-3-fluoropiperidine.

Conformational Analysis by ¹⁹F NMR Spectroscopy

This protocol outlines the general steps for determining the preferred conformation of a this compound derivative using ¹⁹F NMR.

Materials:

-

Synthesized this compound derivative

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)

-

NMR tubes

-

NMR spectrometer with a fluorine probe

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of the desired deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved and free of any particulate matter.

-

NMR Spectrometer Setup:

-

Tune and match the fluorine probe of the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to obtain good resolution.

-

-

Acquisition of ¹⁹F NMR Spectrum:

-

Acquire a standard one-dimensional ¹⁹F NMR spectrum. A proton-decoupled spectrum is often preferred to simplify the fluorine signal.

-

Typical parameters for a ¹⁹F NMR experiment include:

-

Pulse angle: 30-45 degrees

-

Relaxation delay: 1-2 seconds

-

Number of scans: 16-64 (depending on sample concentration)

-

-

-

Acquisition of ¹H NMR Spectrum:

-

Acquire a standard one-dimensional ¹H NMR spectrum to identify the protons coupled to the fluorine atom.

-

-

Measurement of ³J(¹⁹F,¹H) Coupling Constants:

-

Analyze the multiplicity of the fluorine signal in the proton-coupled ¹⁹F NMR spectrum or the multiplicity of the proton signals coupled to fluorine in the ¹H NMR spectrum.

-

Measure the separation between the peaks in the multiplet to determine the coupling constant in Hertz (Hz).

-

-

Data Interpretation:

-

A large ³J(¹⁹F,¹H) value (typically > 20 Hz for a proton on an adjacent carbon) is indicative of an anti-periplanar relationship, suggesting an axial fluorine and an axial proton.

-

A small ³J(¹⁹F,¹H) value (typically < 10 Hz) suggests a gauche relationship, which would be consistent with an equatorial fluorine or an axial fluorine coupled to an equatorial proton.

-

By comparing the observed coupling constants with known values for axial and equatorial conformers, the predominant conformation in solution can be determined.

-

The following diagram illustrates the general workflow for the synthesis and conformational analysis of this compound.

Caption: A flowchart outlining the key steps in the synthesis of a protected this compound and its subsequent conformational analysis using NMR spectroscopy.

Implications for Drug Development

The axial fluorine preference in this compound is not merely a chemical curiosity; it is a powerful tool in the hands of medicinal chemists. By understanding and leveraging this conformational control, drug development professionals can rationally design molecules with improved pharmacological properties.

-

Modulation of Basicity (pKa): The orientation of the C-F bond dipole relative to the nitrogen lone pair significantly influences the basicity of the piperidine nitrogen. An axial fluorine can increase the pKa of the nitrogen compared to its equatorial counterpart. This allows for the fine-tuning of a drug's ionization state at physiological pH, which is critical for its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with the target protein.

-

Conformational Rigidity and Pre-organization: The strong preference for the axial conformation can lock the piperidine ring into a more rigid structure. This pre-organization of the molecule into a specific bioactive conformation can reduce the entropic penalty upon binding to a receptor, potentially leading to increased binding affinity and potency.

-

Metabolic Stability: The introduction of a fluorine atom can block sites of metabolic oxidation. The strong C-F bond is resistant to cleavage by metabolic enzymes. By placing a fluorine atom at a metabolically labile position, the metabolic stability and half-life of a drug can be significantly enhanced. The conformational preference ensures that the fluorine atom occupies a defined position in space, which can be strategically chosen to shield a particular part of the molecule from metabolism.

-

Improved Target Engagement: The defined three-dimensional structure resulting from the axial fluorine preference can lead to more specific and favorable interactions with the binding pocket of a target protein. This can enhance potency and selectivity, reducing off-target effects and improving the overall safety profile of a drug candidate.

The logical relationship between the axial fluorine preference and its impact on drug properties is depicted below.

Caption: A diagram showing the cascading effects of the axial fluorine preference on key drug properties, ultimately leading to improved pharmacokinetics and pharmacodynamics.

Conclusion

The axial preference of fluorine in this compound is a powerful example of how subtle stereoelectronic effects can have a significant impact on molecular structure and, by extension, biological function. For researchers, scientists, and drug development professionals, a thorough understanding of the principles governing this conformational bias is essential for the rational design of next-generation therapeutics. By harnessing the gauche effect, electrostatic interactions, and solvent effects, it is possible to create conformationally defined and metabolically robust drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles. The this compound scaffold, with its intriguing axial fluorine preference, will undoubtedly continue to be a valuable tool in the quest for safer and more effective medicines.

References

A Technical Guide to the Quantum Chemical Simulation of 3-Fluoropiperidine Conformers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the conformational landscape of 3-Fluoropiperidine, a heterocyclic compound of significant interest in medicinal chemistry. The introduction of a fluorine atom into the piperidine ring dramatically influences its three-dimensional structure, which in turn can alter its binding affinity, metabolic stability, and other pharmacokinetic properties. Understanding the energetic preference for different conformers is therefore critical for rational drug design.

This document summarizes the findings from quantum chemical simulations, detailing the computational protocols used and presenting the resulting energetic data. It aims to serve as a comprehensive resource for professionals engaged in computational chemistry and drug development.

Conformational Landscape of this compound

The conformational preference of this compound is primarily dictated by the orientation of the fluorine atom on the piperidine ring, which typically adopts a chair conformation. The two principal conformers are the axial-chair (fluorine pointing perpendicular to the ring's plane) and the equatorial-chair (fluorine pointing towards the ring's periphery).

Computational studies reveal a strong preference for the axial conformer, a phenomenon attributed to a combination of stereoelectronic effects. Key stabilizing forces for the axial orientation include:

-

Charge-Dipole Interactions: Attractive electrostatic interactions between the partially negative fluorine atom and the partially positive hydrogen on the protonated nitrogen (C–F···H–N⁺) are significant, particularly in protonated species.[1][2]

-

Hyperconjugation: Electron donation from anti-periplanar C-H bonds into the antibonding orbitals of the C-F (σC-H → σC-F) and C-N (σC-H → σC-N) bonds contributes to the stability of the axial conformer.[1][2]

The interplay of these effects, along with solvation and steric repulsion, governs the overall conformational equilibrium.[1][2][3]

Computational Simulation Workflow

Quantum chemical simulations are indispensable for accurately predicting the relative stabilities of conformers. The diagram below illustrates a typical workflow for the conformational analysis of this compound, from initial structure generation to the final analysis of thermodynamic properties.

Detailed Computational Protocol

The quantitative data presented in this guide is based on a systematic computational analysis employing Density Functional Theory (DFT).[3] This method provides a robust balance between computational cost and accuracy for systems of this nature.

-

Level of Theory: All calculations were performed using the M06-2X hybrid functional.[3] This functional is well-suited for non-covalent interactions, which are crucial for accurately describing the intramolecular forces in this compound.

-

Basis Set: The def2-QZVPP basis set was used for all atoms.[3] This is a high-quality, quadruple-zeta basis set that provides a very accurate description of the electron distribution.

-

Geometry Optimization: The geometries of the axial and equatorial conformers were fully optimized without constraints.

-

Frequency Calculations: Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to derive thermodynamic properties such as Gibbs free energy.

-

Solvation Effects: To simulate behavior in solution, a polarizable continuum model (PCM) was employed.[3] Calculations were performed for the gas phase and for relevant solvents such as chloroform (CHCl₃) and water (H₂O) to assess the impact of solvent polarity on conformational preference.[3]

Quantitative Conformational Energy Analysis

The relative stability of the conformers is determined by the difference in their Gibbs free energy (ΔG). A negative ΔG indicates that the axial conformer is more stable than the equatorial conformer. The diagram below visualizes this energetic relationship.

The following tables summarize the calculated free energy differences (ΔGaxial-equatorial) for this compound (1) and its N-substituted analogues. The data is presented in kcal/mol.[2][4][5]

Table 1: Conformational Free Energy (ΔG in kcal/mol) of this compound (1) Analogues

| Compound | Substituent (N-R) | Solvent | ΔG (Gas Phase) | ΔG (Solvent) | Preferred Conformer |

| 1A | TFA (Trifluoroacetamide) | Toluene | +0.3 | -0.1 | Axial |

| 1B | H (as HCl salt) | Water | +4.8 | +1.8 | Axial |

| 1C | H (unprotected) | Water | +0.4 | -0.8 | Axial |

Data sourced from computational analyses.[2][4][5] A negative ΔG indicates the axial conformer is more stable.

The results consistently show a preference for the axial conformer, especially in the protonated (HCl salt) and unprotected forms.[1][3] The magnitude of this preference is significantly influenced by both the substituent on the nitrogen atom and the polarity of the solvent.[1][3] For instance, the stability of the more polar axial conformer tends to increase with rising solvent polarity.[1]

Conclusion for Drug Development

The pronounced preference of this compound for the axial conformation is a critical design principle for medicinal chemists. This conformational rigidity can be exploited to create highly pre-organized ligands that fit precisely into target binding sites, potentially increasing potency and selectivity. Quantum chemical simulations, as detailed in this guide, provide a predictive and cost-effective tool for understanding and leveraging these conformational biases in the development of novel therapeutics. The choice of N-substituent and the consideration of the physiological environment (approximated by solvent models) are crucial parameters in these predictive models.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide: The Impact of Fluorine on Piperidine Ring pKa Values

The strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] The piperidine moiety, one of the most prevalent N-heterocycles in FDA-approved drugs, is frequently targeted for fluorination to fine-tune its properties, most notably its basicity (pKa).[2] This guide provides a detailed examination of how fluorine substitution impacts the pKa of the piperidine ring, supported by quantitative data, experimental methodologies, and logical frameworks.

The Core Principle: Inductive Effects and Basicity

The basicity of the piperidine nitrogen is a critical determinant of a drug's behavior, influencing its solubility, membrane permeability, target binding, and potential for off-target effects like hERG channel affinity.[3][4][5] The pKa value quantifies this basicity; it is the pH at which the piperidine nitrogen is 50% protonated.

Fluorine, as the most electronegative element, exerts a potent electron-withdrawing inductive effect (-I effect).[6] When incorporated into the piperidine ring, fluorine atoms pull electron density away from the nitrogen atom.[6][7] This reduction in electron density on the nitrogen makes it less available to accept a proton, thereby destabilizing the corresponding conjugate acid (the protonated form). Consequently, the equilibrium shifts away from the protonated form, resulting in a weaker base and a lower pKa value.[5][6]

The magnitude of this pKa depression is highly dependent on the position and number of fluorine substituents. The effect is strongest when fluorine is at the β-position (C2 or C6) relative to the nitrogen and diminishes as the distance increases (γ-position at C3/C5, and δ-position at C4).[7][8] This attenuation is due to the nature of the inductive effect, which weakens through successive sigma bonds.[8]

Quantitative Impact of Fluorination on Piperidine pKa

The introduction of fluorine atoms systematically lowers the basicity of the piperidine ring. The following table summarizes the pKa values for piperidine and several fluorinated analogues, illustrating the impact of substitution patterns.

| Compound | Substitution Pattern | pKa Value | Change from Piperidine (ΔpKa) | Reference |

| Piperidine | Unsubstituted | ~11 | 0 | [9] |

| 4-Fluoropiperidine | Mono-fluoro (δ-position) | 9.4 | -1.6 | [10] |

| cis-3-Fluoro-4-aminopiperidine (axial F) | Mono-fluoro (γ-position) | 7.6 | -3.4 | [11] |

| trans-3-Fluoro-4-aminopiperidine (equatorial F) | Mono-fluoro (γ-position) | 6.6 | -4.4 | [11] |

| 4-Fluoro-2-(trifluoromethyl)piperidine | Multi-substituted | ~7.5 | ~-3.5 | [9] |

Note: pKa values can vary slightly based on experimental conditions. The values presented are representative.

Key Observations:

-

A single fluorine at the 4-position significantly reduces the pKa.[10]

-

The conformational orientation of the fluorine atom has a substantial impact. In the cis/trans-3-fluoro-4-aminopiperidine example, the axial fluorine results in a higher pKa (less basicity reduction) compared to the equatorial fluorine.[11] This is attributed to a favorable through-space interaction between the axial C-F bond dipole and the protonated nitrogen (N+-H), which stabilizes the conjugate acid.[11][12]

-

Multiple electron-withdrawing groups, such as a fluorine and a trifluoromethyl group, lead to a dramatic decrease in basicity.[9]

Experimental Protocols for pKa Determination

Accurate determination of pKa values is crucial for understanding structure-activity relationships. The two most common methods employed are potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy.

3.1 Potentiometric Titration

This is a classical and widely used method due to its simplicity, precision, and accuracy.[13][14]

Methodology:

-

Sample Preparation: A precise amount of the piperidine derivative is dissolved in deionized water to create a solution of known concentration. The ionic strength is kept constant, typically using a solution like 0.1M KCl.[13]

-

Apparatus Calibration: A potentiometer equipped with a combined pH electrode is calibrated using standard aqueous buffers (e.g., pH 2, 5, and 7) at a constant temperature (e.g., 25 ± 0.5°C).[13]

-

Titration: The sample solution is stirred continuously while a standardized titrant (e.g., 0.1M NaOH or HCl) is added in small, precise aliquots.[13]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the piperidine has been neutralized.

3.2 NMR Spectroscopy

NMR spectroscopy offers a powerful method for pKa determination, particularly for compounds with limited solubility or for analyzing multiple compounds simultaneously.[15][16] The method relies on the principle that the chemical shift (δ) of nuclei near the basic center is sensitive to the protonation state of the molecule.[15][17]

Methodology:

-

Sample Preparation: A series of samples of the fluorinated piperidine is prepared in a suitable solvent (e.g., D₂O) across a wide range of pH values. The pH of each solution is carefully adjusted and measured.[15]

-

NMR Data Acquisition: ¹H or ¹⁹F NMR spectra are acquired for each sample. The chemical shifts of protons or fluorine atoms close to the piperidine nitrogen are monitored.[15][16] For example, the protons on the carbons alpha to the nitrogen (C2 and C6) are particularly sensitive.

-

Data Analysis: The observed chemical shift (δ_obs) at each pH is a weighted average of the chemical shifts of the fully protonated (δ_H_A+) and the neutral (δ_A) species.

-

pKa Calculation: The data are fitted to a sigmoidal curve described by the Henderson-Hasselbalch equation. The pKa is the pH value at the inflection point of this curve.

Visualizing Key Concepts and Workflows

Diagram 1: Logical Framework of pKa Reduction

Caption: Logical flow from fluorine substitution to pKa reduction.

Diagram 2: Workflow for pKa Determination by Potentiometric Titration

Caption: Experimental workflow for potentiometric pKa determination.

Diagram 3: Workflow for pKa Determination by NMR Spectroscopy

Caption: Experimental workflow for NMR-based pKa determination.

References

- 1. d-nb.info [d-nb.info]

- 2. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 9. 4-Fluoro-2-(trifluoromethyl)piperidine () for sale [vulcanchem.com]

- 10. 4-Fluoropiperidine | C5H10FN | CID 2759159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scientificupdate.com [scientificupdate.com]

- 12. researchgate.net [researchgate.net]

- 13. applications.emro.who.int [applications.emro.who.int]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. "Experimental Determination of pKa Values by Use of NMR Chemical Shifts" by Alan D. Gift [digitalcommons.unomaha.edu]

- 16. researchgate.net [researchgate.net]

- 17. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry [mdpi.com]

Navigating Physicochemical Space: A Technical Guide to the Solubility and Lipophilicity of 3-Fluoropiperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical properties and enhance its pharmacokinetic profile. Among the various fluorinated scaffolds, 3-fluoropiperidine derivatives have garnered significant attention due to the unique conformational and electronic effects imparted by the fluorine atom. This technical guide provides an in-depth analysis of the solubility and lipophilicity of this important class of compounds, presenting key quantitative data, detailed experimental protocols, and a visual representation of the underlying experimental workflows.

The Influence of 3-Fluorination on Physicochemical Properties

The strategic placement of a fluorine atom at the 3-position of the piperidine ring profoundly influences its electron distribution and conformational preferences, which in turn dictates its solubility and lipophilicity. The high electronegativity of fluorine can lower the pKa of the piperidine nitrogen, affecting its ionization state at physiological pH. This modulation of basicity has significant implications for a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity, a critical determinant of a drug's ability to cross biological membranes, is also significantly impacted. While the addition of a fluorine atom generally increases lipophilicity, the effect can be nuanced and dependent on the overall molecular structure and conformational effects. A comprehensive understanding of these properties is therefore essential for the rational design of this compound-based drug candidates with optimal "drug-like" characteristics.

Quantitative Physicochemical Data of Fluorinated Piperidine Derivatives

The following tables summarize the experimental pKa and partition coefficient (LogP) data for a series of mono- and di-fluorinated piperidine derivatives, providing a valuable resource for understanding structure-property relationships.

Table 1: Physicochemical Properties of Monofluorinated Piperidine Derivatives

| Compound | Structure | pKa | LogP |

| Piperidine | (Structure of Piperidine) | 11.11 | 0.84 |

| This compound | (Structure of this compound) | 9.31 | 0.48 |

| 4-Fluoropiperidine | (Structure of 4-Fluoropiperidine) | 9.40 | 0.60 |

Note: LogP values are for the N-benzoyl derivatives.

Table 2: Physicochemical Properties of Difluorinated Piperidine Derivatives

| Compound | Structure | pKa | LogP |

| 3,3-Difluoropiperidine | (Structure of 3,3-Difluoropiperidine) | 7.64 | 0.81 |

| cis-3,5-Difluoropiperidine | (Structure of cis-3,5-Difluoropiperidine) | 8.21 | 0.25 |

| trans-3,5-Difluoropiperidine | (Structure of trans-3,5-Difluoropiperidine) | 8.80 | 0.70 |

Note: LogP values are for the N-benzoyl derivatives.

Experimental Protocols

The accurate determination of solubility and lipophilicity is paramount in drug discovery. The following sections detail the standard experimental protocols used to generate the data presented in this guide.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining the thermodynamic equilibrium solubility of a compound.[1][2]

Methodology:

-

Preparation of Saturated Solution: An excess amount of the solid this compound derivative is added to a vial containing a known volume of a specific aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand, and any undissolved solid is further separated by centrifugation.

-

Sample Analysis: A clear aliquot of the supernatant is carefully removed and filtered through a syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Caption: Workflow for Thermodynamic Solubility Determination.

Lipophilicity Determination (Shake-Flask Method for LogP/LogD)

The shake-flask method is also the traditional and most reliable method for determining the octanol-water partition coefficient (LogP) or distribution coefficient (LogD).[3][4][5]

Methodology:

-

Solvent Saturation: n-Octanol and an aqueous buffer (e.g., phosphate buffer at pH 7.4 for LogD) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Compound Partitioning: The this compound derivative is dissolved in one of the phases (typically the one in which it is more soluble). A known volume of this solution is then added to a known volume of the other phase in a vial.

-

Equilibration: The vial is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure a clean separation of the octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV or LC-MS/MS.

-

Calculation: The LogP (for non-ionizable compounds) or LogD (for ionizable compounds at a specific pH) is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.

Caption: Workflow for LogP/LogD Determination by the Shake-Flask Method.

Conclusion

The data and protocols presented in this guide underscore the significant impact of 3-fluorination on the solubility and lipophilicity of piperidine derivatives. A thorough understanding and experimental determination of these fundamental physicochemical properties are critical for the successful design and development of novel drug candidates. By leveraging this knowledge, researchers can more effectively navigate the complex landscape of drug discovery and optimize the ADME properties of this compound-containing molecules to advance them toward clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. LogP / LogD shake-flask method [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-Fluoropiperidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the thermal stability and decomposition of 3-Fluoropiperidine is not extensively available in the public domain. This guide, therefore, provides a comprehensive framework based on established principles of thermal analysis and the known chemistry of analogous heterocyclic compounds. The experimental protocols and potential decomposition pathways described herein are predictive and intended to serve as a blueprint for future investigations.

Introduction: The Criticality of Thermal Stability in Drug Development

This compound is a valuable building block in medicinal chemistry, frequently incorporated into pharmaceutical candidates to enhance properties such as metabolic stability and membrane permeability.[1][2] The thermal stability of such compounds is a critical parameter that influences every stage of the drug development pipeline, from synthesis and purification to formulation, storage, and ultimately, patient safety. A thorough understanding of a compound's behavior under thermal stress is essential to prevent the formation of potentially toxic degradants and to ensure the efficacy and shelf-life of the final drug product.

This technical guide outlines the methodologies and theoretical considerations for assessing the thermal stability and decomposition profile of this compound.

Principles of Thermal Analysis

The primary techniques employed to evaluate the thermal stability of a compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3][4][5]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the temperatures at which a compound begins to decompose, the kinetics of its decomposition, and the mass of any residual material.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.[6][7]

Hypothetical Experimental Protocols for this compound

While specific experimental data for this compound is not available, the following protocols outline a robust approach for its thermal analysis based on standard methodologies for similar organic molecules.[8]

Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation:

-

Accurately weigh 3-5 mg of high-purity this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Ensure the sample is evenly distributed at the bottom of the pan.

-

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min.

-

Heating Rate: A standard heating rate of 10 °C/min is typically used for initial screening. Slower (e.g., 5 °C/min) or faster (e.g., 20 °C/min) rates can be used to study the kinetics of decomposition.

-

Temperature Range: 30 °C to a final temperature where complete decomposition is observed (e.g., 600 °C).

-

-

Data Analysis:

-

Plot mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% mass loss occurs.

-

Identify the temperature of maximum decomposition rate (Tmax) from the peak of the first derivative of the TGA curve (DTG curve).

-

Quantify the percentage of mass loss at each decomposition step.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To identify thermal events such as melting and decomposition, and to measure the associated enthalpy changes.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation:

-

Accurately weigh 1-3 mg of high-purity this compound into a hermetically sealed aluminum or gold-plated pan.

-

Prepare an empty, sealed pan to be used as a reference.

-

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min.

-

Heating Rate: A heating rate of 10 °C/min is commonly used.

-

Temperature Range: 30 °C up to the decomposition temperature determined by TGA.

-

-

Data Analysis:

-

Plot heat flow (mW) versus temperature (°C).

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

-

Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event.

-

Predicted Decomposition Pathways of this compound

In the absence of experimental data, the decomposition pathways of this compound can be predicted based on its structure and the general principles of organic chemistry. The C-F and C-N bonds are expected to be the most influential in its thermal degradation.

-

Initial Step: The decomposition is likely initiated by the cleavage of the weakest bond in the molecule under thermal stress. This could be a C-C, C-N, or C-H bond within the piperidine ring.

-

Ring Opening: Following the initial bond cleavage, ring opening would likely occur, leading to the formation of various acyclic, fluorinated amine fragments.

-

Elimination of HF: A common decomposition pathway for fluorinated organic compounds is the elimination of hydrogen fluoride (HF). This could occur via various mechanisms, leading to the formation of unsaturated piperidine derivatives or other unsaturated products.

-

Fragmentation: The initial decomposition products can further fragment into smaller, more volatile molecules. Potential decomposition products could include ammonia, smaller amines, and various fluorinated hydrocarbons.

-

Influence of Atmosphere:

-

Inert Atmosphere (e.g., Nitrogen): Decomposition will primarily proceed through pyrolysis, involving bond cleavage and rearrangement.

-

Oxidative Atmosphere (e.g., Air): In addition to pyrolysis, oxidation reactions will occur, leading to the formation of nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and water.

-

Data Presentation

As no quantitative data is currently available for the thermal decomposition of this compound, the following tables are presented as templates for how such data would be structured once obtained.

Table 1: TGA Data for this compound

| Atmosphere | Tonset (5% mass loss, °C) | Tmax (°C) | Mass Loss (%) |

|---|---|---|---|

| Nitrogen | Data not available | Data not available | Data not available |

| Air | Data not available | Data not available | Data not available |

Table 2: DSC Data for this compound

| Atmosphere | Thermal Event | Onset Temp (°C) | Peak Temp (°C) | ΔH (J/g) |

|---|---|---|---|---|

| Nitrogen | Melting | Data not available | Data not available | Data not available |

| Decomposition | Data not available | Data not available | Data not available |

| Air | Decomposition | Data not available | Data not available | Data not available |

Mandatory Visualizations

Caption: A logical workflow for the thermal analysis of this compound.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is currently lacking in the scientific literature, this guide provides a comprehensive framework for its investigation. By employing standard thermal analysis techniques such as TGA and DSC, and by considering the fundamental principles of organic chemistry, a detailed understanding of its thermal properties can be achieved. Such studies are paramount for ensuring the quality, safety, and efficacy of any potential pharmaceutical product containing the this compound moiety. The protocols and predictive pathways outlined here serve as a valuable resource for researchers initiating work in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Differential Scanning Calorimetry (DSC) [perkinelmer.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

3-Fluoropiperidine: A Versatile Building Block for Advanced Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction